2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a thiazole ring substituted with dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the coupling of the pyrazole and thiazole rings. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives with different substituents. Examples include:
- 2-[3-(CHLOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-[3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F2N4OS |
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Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14F2N4OS/c1-6-4-9(11(13)14)17-18(6)5-10(19)16-12-15-7(2)8(3)20-12/h4,11H,5H2,1-3H3,(H,15,16,19) |
InChI Key |
AWHUCMVXELTIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C)C(F)F |
Origin of Product |
United States |
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